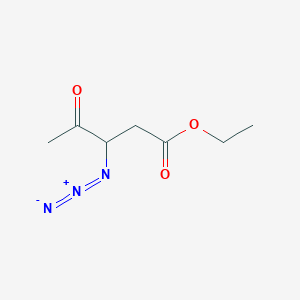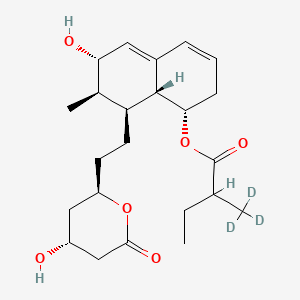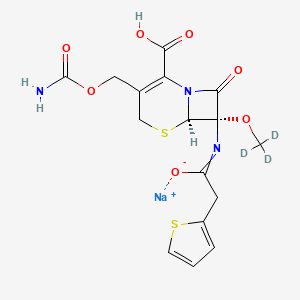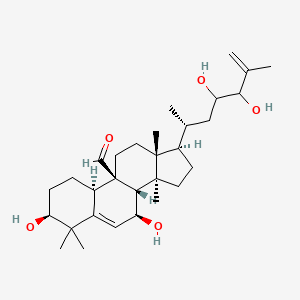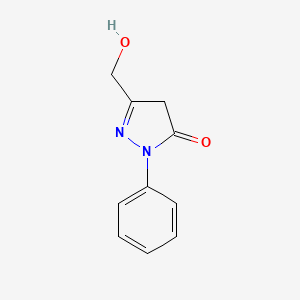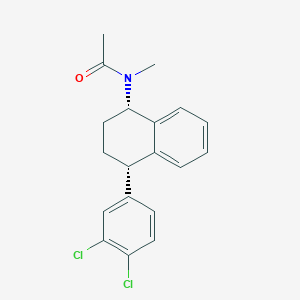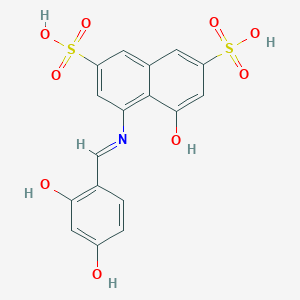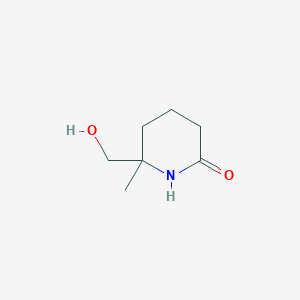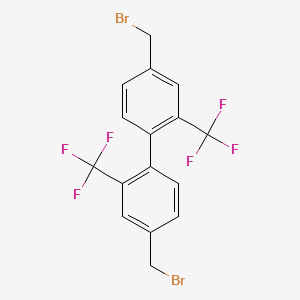
4,4'-Bis(bromomethyl)-2,2'-bis(trifluoromethyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(bromomethyl)-2,2’-bis(trifluoromethyl)-1,1’-biphenyl: is an organic compound characterized by the presence of bromomethyl and trifluoromethyl groups attached to a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(bromomethyl)-2,2’-bis(trifluoromethyl)-1,1’-biphenyl typically involves the bromination of 4,4’-dimethyl-2,2’-bis(trifluoromethyl)-1,1’-biphenyl. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring efficient mixing and heat transfer, and implementing safety measures to handle bromine and other reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Bis(bromomethyl)-2,2’-bis(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of azide, thiol, or ether derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4,4’-Bis(bromomethyl)-2,2’-bis(trifluoromethyl)-1,1’-biphenyl is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research .
Industry: In the materials science field, this compound can be used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation .
Wirkmechanismus
The mechanism of action of 4,4’-Bis(bromomethyl)-2,2’-bis(trifluoromethyl)-1,1’-biphenyl largely depends on the specific chemical reactions it undergoes. For instance, in substitution reactions, the bromomethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms. The trifluoromethyl groups can influence the reactivity and stability of the compound by electron-withdrawing effects, which can stabilize negative charges on intermediates .
Vergleich Mit ähnlichen Verbindungen
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
- 4,4’-Dimethyl-2,2’-bipyridine
- 4,4’-Di-tert-butyl-2,2’-bipyridine
Comparison:
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Similar in having trifluoromethyl groups but lacks bromomethyl groups, making it less reactive in substitution reactions .
- 4,4’-Dimethyl-2,2’-bipyridine: Lacks both bromomethyl and trifluoromethyl groups, resulting in different chemical properties and reactivity .
- 4,4’-Di-tert-butyl-2,2’-bipyridine: Contains bulky tert-butyl groups instead of bromomethyl groups, affecting steric hindrance and reactivity .
Uniqueness: 4,4’-Bis(bromomethyl)-2,2’-bis(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of bromomethyl and trifluoromethyl groups, which impart distinct reactivity and stability characteristics, making it valuable for specific synthetic applications .
Eigenschaften
Molekularformel |
C16H10Br2F6 |
|---|---|
Molekulargewicht |
476.05 g/mol |
IUPAC-Name |
4-(bromomethyl)-1-[4-(bromomethyl)-2-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C16H10Br2F6/c17-7-9-1-3-11(13(5-9)15(19,20)21)12-4-2-10(8-18)6-14(12)16(22,23)24/h1-6H,7-8H2 |
InChI-Schlüssel |
LDFDFYHVSYDXEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CBr)C(F)(F)F)C2=C(C=C(C=C2)CBr)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


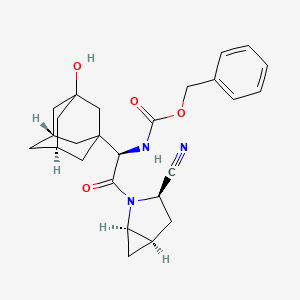
![[9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443535.png)

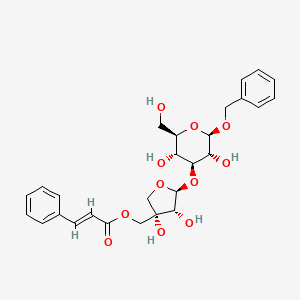
![Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone](/img/structure/B13443546.png)

